REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[C:6]([NH2:8])[CH:7]=1.[CH:11](O)=O.O.N>Cl>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]2[N:9]=[CH:11][NH:10][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
81.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C1)N)N)N
|
Name
|
|
Quantity
|
2400 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 90 min
|
Duration
|
90 min
|
Type
|
EXTRACTION
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Details
|
After extraction with ethyl acetate (3×1000 mL)
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vaccuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(NC=N2)C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.3 g | |
YIELD: PERCENTYIELD | 96.3% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |